1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a 2-methylphenyl imino group and a naphthalene-1-carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate typically involves the condensation of 2-methylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or toluene to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the naphthalene ring system can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-2-ol: Similar structure but with a hydroxyl group instead of the carboxylate ester.
2-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-1-carboxylate: Similar structure but with the imine group at a different position on the naphthalene ring.
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalene-2-sulfonate: Similar structure but with a sulfonate group instead of the carboxylate ester.
Uniqueness
1-[(E)-[(2-Methylphenyl)imino]methyl]naphthalen-2-YL naphthalene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imine and carboxylate ester groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C29H21NO2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H21NO2/c1-20-9-2-7-16-27(20)30-19-26-24-14-6-4-11-22(24)17-18-28(26)32-29(31)25-15-8-12-21-10-3-5-13-23(21)25/h2-19H,1H3 |
InChI Key |
KZXLPEZOKLWLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.